(4-Pyrimidin-2-ylphenyl)methanol
Overview
Description
(4-Pyrimidin-2-ylphenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is characterized by a pyrimidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Scientific Research Applications
Chemistry: (4-Pyrimidin-2-ylphenyl)methanol is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of potential pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Safety and Hazards
“(4-Pyrimidin-2-ylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives generally interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrimidine metabolism is a critical pathway in all living organisms, necessary for maintaining cellular functions such as dna and rna biosynthesis . Disruptions in pyrimidine metabolism have been linked to various diseases .
Pharmacokinetics
For instance, some pyrimidine-based drugs exhibit dose- and time-dependent pharmacokinetics .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pyrimidin-2-ylphenyl)methanol typically involves the reaction of 4-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst . The reaction proceeds through a Suzuki coupling reaction , followed by reduction using sodium borohydride to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Pyrimidin-2-ylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, particularly at the pyrimidine ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride and are frequently used reducing agents.
Substitution: Reagents such as and are used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Comparison with Similar Compounds
- (4-Pyrimidin-2-ylphenyl)ethanol
- (4-Pyrimidin-2-ylphenyl)amine
- (4-Pyrimidin-2-ylphenyl)acetic acid
Uniqueness: (4-Pyrimidin-2-ylphenyl)methanol is unique due to the presence of the methanol group, which imparts specific chemical properties and reactivity. Compared to its analogs, it offers distinct hydrogen bonding capabilities and solubility characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-pyrimidin-2-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFHGGALVZZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575440 | |
Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100806-78-8 | |
Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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